molecular formula C28H27N5O2S B14997850 2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B14997850
M. Wt: 497.6 g/mol
InChI Key: BAHDZGKSLGLYCT-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with various functional groups

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through multicomponent reactions. One common method involves a Biginelli-like multicomponent reaction (MCR), which allows for the regioselective synthesis of triazolopyrimidine derivatives . The reaction conditions can be finely tuned to achieve the desired regioselectivity, with mild acidic conditions favoring the synthesis of 5-aryl-7-methyl derivatives and neutral ionic liquids favoring 7-aryl-5-methyl derivatives . Industrial production methods may involve optimizing these reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, triazolopyrimidines have been shown to inhibit enzymes like acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids . This inhibition can lead to the disruption of essential metabolic pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar compounds to 2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include other triazolopyrimidine derivatives, such as:

Properties

Molecular Formula

C28H27N5O2S

Molecular Weight

497.6 g/mol

IUPAC Name

2-benzylsulfanyl-N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C28H27N5O2S/c1-18-13-15-21(16-14-18)25-24(26(34)30-22-11-7-8-12-23(22)35-3)19(2)29-27-31-28(32-33(25)27)36-17-20-9-5-4-6-10-20/h4-16,25H,17H2,1-3H3,(H,30,34)(H,29,31,32)

InChI Key

BAHDZGKSLGLYCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)SCC4=CC=CC=C4)C)C(=O)NC5=CC=CC=C5OC

Origin of Product

United States

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